Coenzyme Q4

Catalog No.
S627932
CAS No.
4370-62-1
M.F
C29H42O4
M. Wt
454.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q4

CAS Number

4370-62-1

Product Name

Coenzyme Q4

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+

InChI Key

XGCJRRDNIMSYNC-INVBOZNNSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Focus Areas in Scientific Research:

  • Mitochondrial Function: CoQ4, like CoQ10, is found in the mitochondria, the cell's powerhouse. Research is exploring the role of CoQ4 in mitochondrial function and its potential involvement in various cellular processes.
  • Bioenergetics: Studies are investigating the role of CoQ4 in cellular energy production and its potential effects on bioenergetic pathways [].
  • Antioxidant Activity: Similar to CoQ10, CoQ4 possesses antioxidant properties. Research is ongoing to understand its potential role in protecting cells from oxidative damage [].

Important Note:

  • It is important to note that research on CoQ4 is ongoing and at a relatively early stage compared to CoQ10. More studies are needed to fully understand its potential implications for human health.

Coenzyme Q4, also known as ubiquinone-4, is a member of the ubiquinone family, characterized by its chemical formula C29H42O4C_{29}H_{42}O_{4} and a structure that includes a quinone moiety and four isoprenoid units. It is primarily found in certain bacteria, such as Escherichia coli, and serves essential roles in cellular respiration and energy production by facilitating electron transport within the mitochondrial respiratory chain. Coenzyme Q4 is recognized for its lower hydrophobicity compared to Coenzyme Q10, making it a potential alternative in therapeutic applications where Coenzyme Q10 is ineffective due to its high molecular weight and hydrophobic nature .

, particularly in the electron transport chain. It functions as an electron carrier, shuttling electrons from complexes I and II to complex III. The reduction-oxidation reactions involving Coenzyme Q4 are crucial for ATP production in aerobic respiration. Additionally, Coenzyme Q4 can undergo hydrolysis when conjugated with triphenylphosphonium, resulting in the release of active Coenzyme Q4 within mitochondria .

Biologically, Coenzyme Q4 exhibits antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals. Its ability to substitute for Coenzyme Q10 in deficient cells highlights its functional versatility. Research indicates that Coenzyme Q4 can support mitochondrial function and bioenergetics at lower concentrations than Coenzyme Q10, making it a promising candidate for supplementation in conditions linked to mitochondrial dysfunction, such as heart failure and neurodegenerative diseases .

The synthesis of Coenzyme Q4 can be achieved through various chemical methods. One notable approach involves the use of synthetic pathways that incorporate isoprenoid units into a quinone structure. Recent studies have explored the synthesis of Coenzyme Q4 derivatives designed for targeted delivery to mitochondria, employing triphenylphosphonium as a carrier to enhance cellular uptake. This method allows for effective delivery and subsequent hydrolysis to release active Coenzyme Q4 .

Coenzyme Q4 has several applications in biomedical research and therapeutics:

  • Mitochondrial Studies: It serves as a valuable tool for investigating mitochondrial function and the mechanisms of electron transport.
  • Supplementation: Due to its potential as an alternative to Coenzyme Q10, it may be used in dietary supplements aimed at improving mitochondrial health.
  • Therapeutic Development: Ongoing research aims to develop formulations that utilize Coenzyme Q4 for treating mitochondrial diseases and other disorders associated with oxidative stress .

Studies have shown that Coenzyme Q4 interacts with various cellular components involved in energy metabolism. Its interaction with mitochondrial membranes enhances its bioavailability and efficacy as an electron carrier. Furthermore, research indicates that specific derivatives of Coenzyme Q4 can be effectively targeted to mitochondria, allowing for localized action within cells. These interactions are crucial for understanding how Coenzyme Q4 can be utilized therapeutically .

Coenzyme Q4 is part of a broader class of ubiquinones that includes several other compounds with varying numbers of isoprenoid units. Here are some similar compounds:

Compound NameChemical FormulaIsoprenoid UnitsUnique Features
Coenzyme Q10C59H90O410Most widely studied; high hydrophobicity
Coenzyme Q6C33H50O46Intermediate hydrophobicity; used in some bacteria
Ubiquinone-2C27H42O42Found in some yeast; less effective than CoQ10

Coenzyme Q4's uniqueness lies in its balance of hydrophobicity and functionality, allowing it to serve effectively in both bacterial systems and potential human applications without the drawbacks associated with larger ubiquinones like Coenzyme Q10 .

Physical Description

Solid

XLogP3

8.3

Hydrogen Bond Acceptor Count

4

Exact Mass

454.30830982 g/mol

Monoisotopic Mass

454.30830982 g/mol

Heavy Atom Count

33

UNII

I7G555QPVU

Other CAS

4370-62-1

Wikipedia

Coenzyme Q4

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]

Dates

Modify: 2023-08-15

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